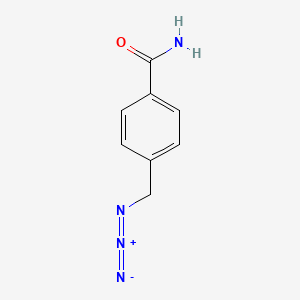

4-(Azidomethyl)benzamide

Description

Historical Development and Significance of Organic Azides in Synthetic Chemistry

The journey of organic azides in chemistry began in 1864 with the first synthesis of an organic azide (B81097), phenyl azide, by Peter Griess. at.uawikipedia.org This discovery opened the door to a new class of energy-rich compounds. A few years later, Theodor Curtius expanded the field by developing hydrazoic acid and uncovering the Curtius rearrangement, a reaction that transforms acyl azides into isocyanates. wikipedia.org Despite their discovery in the 19th century, the broader significance of organic azides in synthetic chemistry was not fully realized until the 20th century.

The 1950s and 1960s saw a surge of interest, with new applications emerging for acyl, aryl, and alkyl azides. at.ua However, the perception of azides as being hazardous and unstable limited their widespread adoption by organic chemists. wikipedia.org This changed dramatically with the advent of "click chemistry," a concept introduced by K.B. Sharpless in 2001. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, provided a highly efficient, reliable, and stereospecific method for forming 1,2,3-triazoles under mild, often aqueous, conditions. wikipedia.orgorganic-chemistry.org

This development revolutionized the use of organic azides, transforming them into indispensable tools in various scientific disciplines. pcbiochemres.com Today, their significance extends to:

Bioconjugation: The azide group's bio-orthogonality—meaning it does not react with most biological molecules—makes it ideal for labeling and modifying biomolecules like proteins, lipids, and nucleic acids without interfering with their function. sigmaaldrich.comnih.gov

Medicinal Chemistry: Azides are precursors for synthesizing amines and nitrogen-containing heterocycles, which are common in pharmaceuticals. at.uamdpi.com Azidonucleosides, for instance, have been crucial in the development of antiviral drugs. at.ua

Materials Science: Polyvalent azides are used as cross-linking agents in the creation of polymers and other advanced materials. at.uamdpi.com

Synthetic Intermediates: Beyond click chemistry, azides participate in a variety of other important reactions, including the Staudinger ligation for forming amides and the generation of nitrenes for C-H insertion reactions. wikipedia.orgsigmaaldrich.com

The Benzamide (B126) Moiety as a Versatile Structural Unit in Molecular Design

The benzamide scaffold is a privileged structure in medicinal chemistry and drug discovery, found in a significant percentage of active pharmaceutical ingredients. researchgate.net Its prevalence is due to its metabolic stability and its ability to form key hydrogen bonds with biological targets, making it an excellent pharmacophore.

Benzamide derivatives have demonstrated a vast range of pharmacological activities, highlighting their versatility as a structural unit. researchgate.net Research has shown their efficacy as:

Anticancer agents researchgate.net

Antiviral and antimicrobial agents researchgate.net

Anti-inflammatory drugs researchgate.net

Enzyme inhibitors, including for histone deacetylase (HDAC) and carbonic anhydrase researchgate.netbohrium.com

Central nervous system agents, targeting receptors like the 5-HT4 receptor researchgate.net

The adaptability of the benzamide core allows for extensive structure-activity relationship (SAR) studies. publish.csiro.au By modifying the substituents on the phenyl ring and the amide nitrogen, chemists can fine-tune the molecule's electronic properties, lipophilicity, and steric profile to optimize its binding affinity and selectivity for a specific biological target. publish.csiro.auacs.org Furthermore, benzamides serve as crucial intermediates in organic synthesis for creating more complex molecules and are used in the development of materials like specialized polymers. researchgate.net

Positioning of 4-(Azidomethyl)benzamide as a Key Intermediate in Advanced Chemical Syntheses

This compound is a chemical compound that strategically combines the key features of both an organic azide and a benzamide. Its structure features an azidomethyl group (-CH₂N₃) and a primary amide group (-CONH₂) attached at the para (1,4) positions of a benzene (B151609) ring. This unique arrangement makes it a highly valuable bifunctional intermediate in multi-step syntheses.

The true utility of this compound lies in its ability to undergo selective reactions at either of its two functional groups.

The azidomethyl group serves as a handle for "click" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comchemicalbook.com This allows for the efficient and specific conjugation of the benzamide-containing molecule to other molecules bearing an alkyne group, facilitating the construction of complex architectures, bioconjugates, or drug delivery systems.

The benzamide moiety can be involved in various chemical transformations. The amide nitrogen and carbonyl group can participate in hydrogen bonding, or the amide itself can be a precursor to other functional groups. The aromatic ring can undergo further substitution, allowing for additional molecular diversification.

The synthesis of related structures provides insight into its role. For example, N-[2-(azidomethyl)phenyl]benzamides are used as precursors for creating dihydroquinazolines through an intramolecular aza-Wittig reaction. researchgate.net Similarly, the synthesis of N,N'-(1,2-phenylene)-bis[this compound] is achieved from its corresponding dichloro precursor and sodium azide, highlighting a common synthetic route to such molecules. mdpi.com This precursor, N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide], is itself synthesized from 4-(chloromethyl)benzoyl chloride. researchgate.net These examples underscore the role of the azidomethyl-benzoyl structure as a versatile building block.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 864528-53-0 | fluorochem.co.uk |

| Molecular Formula | C₈H₈N₄O | fluorochem.co.ukechemi.comscbt.com |

| Molecular Weight | 176.18 g/mol | scbt.com |

| Appearance | Colorless crystals | mdpi.com |

| Melting Point | 82-83 °C | mdpi.com |

| InChI Key | OBDVLXMWHDCBJG-UHFFFAOYSA-N | fluorochem.co.ukechemi.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Azidomethyl)benzoic acid |

| 4-(chloromethyl)benzoyl chloride |

| Acyl azide |

| Alkyl azide |

| Amine |

| Aryl azide |

| Azidonucleoside |

| Benzamide |

| Dihydroquinazoline |

| Hydrazoic acid |

| Isocyanate |

| N,N'-(1,2-Phenylene)-bis[this compound] |

| N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide] |

| N-[2-(Azidomethyl)phenyl]benzamide |

| Phenyl azide |

Structure

3D Structure

Properties

IUPAC Name |

4-(azidomethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)7-3-1-6(2-4-7)5-11-12-10/h1-4H,5H2,(H2,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDVLXMWHDCBJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl Benzamide and Its Derivatives

Direct Nucleophilic Substitution Approaches

The most straightforward method for the synthesis of 4-(azidomethyl)benzamide involves the direct conversion of a suitable 4-(halomethyl)benzamide precursor through nucleophilic substitution with an azide (B81097) salt. This approach is efficient as it introduces the key functional group in a single, often high-yielding, step.

Utilization of 4-(Chloromethyl)benzoyl Chloride Precursors

A common starting point for this approach is the use of 4-(chloromethyl)benzoyl chloride. This bifunctional molecule allows for the initial formation of the benzamide (B126) linkage, followed by the introduction of the azide group. For instance, 4-(chloromethyl)benzoyl chloride can be reacted with an appropriate amine to form an N-substituted 4-(chloromethyl)benzamide. researchgate.net In a specific example, N,N'-(1,2-phenylene)bis[4-(chloromethyl)benzamide] was prepared by the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine in the presence of a base like triethylamine (B128534). researchgate.net This precursor, possessing the chloromethyl group, is then ready for azidation.

Incorporation of Sodium Azide for Azidomethylation

Sodium azide (NaN₃) is the most commonly employed reagent for the conversion of the chloromethyl group to the azidomethyl group. The reaction proceeds via a classic SN2 mechanism, where the azide anion displaces the chloride. This method has been successfully applied to various benzamide derivatives. For example, the synthesis of N,N'-(1,2-phenylene)-bis[this compound] was achieved by treating the corresponding dichloro precursor with sodium azide. mdpi.com Similarly, 4-(bromomethyl)benzamide (B1269819) can also serve as an effective precursor for nucleophilic substitution with sodium azide. smolecule.com

Solvent and Temperature Regimes in Azide Formation

The choice of solvent and reaction temperature is crucial for the successful synthesis of azidomethyl benzamides. Polar aprotic solvents are generally preferred to facilitate the dissolution of the azide salt and promote the SN2 reaction. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for this transformation.

The reaction temperature can vary depending on the reactivity of the substrate. In the synthesis of N,N'-(1,2-phenylene)-bis[this compound], the reaction was carried out in DMSO at an elevated temperature of 100 °C for 24 hours to ensure complete conversion. mdpi.com In other instances, the reaction can proceed at room temperature. For the synthesis of 2-(azidomethyl)-N-ethylbenzamide, the reaction of the corresponding halide with sodium azide is conducted in DMF under controlled temperature conditions. The following table summarizes representative conditions for this transformation.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| N,N'-(1,2-phenylene)bis[4-(chloromethyl)benzamide] | NaN₃ | DMSO | 100 | 24 | N,N'-(1,2-phenylene)bis[this compound] | mdpi.com |

| 2-(halomethyl)-N-ethylbenzamide | NaN₃ | DMF | Controlled | - | 2-(azidomethyl)-N-ethylbenzamide |

Multi-Step Synthesis Pathways for Substituted 4-(Azidomethyl)benzamides

In cases where the desired substitution pattern on the benzamide is not readily accessible through direct methods, or when functional group compatibility is a concern, multi-step synthetic pathways are employed. These routes often involve the preparation of a key intermediate, such as 4-(azidomethyl)benzoic acid, followed by the formation of the amide bond.

Preparation from Benzoic Acid Derivatives

A key strategy in multi-step syntheses is the preparation of 4-(azidomethyl)benzoic acid. This intermediate can be synthesized from commercially available 4-(chloromethyl)benzoic acid by reaction with sodium azide in a suitable solvent like DMSO. rsc.org Once formed, this azido-functionalized benzoic acid serves as a versatile building block for the synthesis of a variety of this compound derivatives.

Strategic Integration of the Benzamide Functional Group

The final step in these multi-step pathways is the formation of the benzamide functional group. This is typically achieved through the coupling of 4-(azidomethyl)benzoic acid with a desired amine. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can be used to facilitate this transformation. vulcanchem.com

Alternatively, 4-(azidomethyl)benzoic acid can be converted to the more reactive 4-(azidomethyl)benzoyl chloride, for example, by using thionyl chloride or oxalyl chloride. This acyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to furnish the corresponding this compound. globalconference.infoatamankimya.com The reaction of a benzoyl chloride with an amine is a well-established and efficient method for amide bond formation. The following table outlines the general steps in this multi-step approach.

| Starting Material | Intermediate | Reagents for Amidation | Product | Reference |

| 4-(Chloromethyl)benzoic acid | 4-(Azidomethyl)benzoic acid | 1. SOCl₂ or (COCl)₂ 2. Amine/Ammonia | This compound derivative | rsc.orgglobalconference.infoatamankimya.com |

| 4-(Chloromethyl)benzoic acid | 4-(Azidomethyl)benzoic acid | EDCI, HOBt, Amine | N-Substituted this compound | vulcanchem.com |

This strategic approach allows for the late-stage introduction of the amide functionality, providing a flexible route to a diverse range of substituted 4-(azidomethyl)benzamides for various scientific applications.

Synthesis of Polyvalent this compound Structures

The construction of polyvalent structures incorporating the this compound moiety is of significant interest for its potential applications in materials science and medicinal chemistry, where such molecules can act as cross-linking agents or scaffolds for more complex architectures. mdpi.com

Design and Synthesis of N,N'-(1,2-Phenylene)-bis[this compound]

A notable example of a polyvalent this compound structure is N,N'-(1,2-Phenylene)-bis[this compound]. This compound is synthesized through a direct nucleophilic disubstitution reaction. mdpi.comcsic.es The process involves the reaction of a dihalogen precursor with sodium azide. mdpi.com

The synthesis begins with the preparation of the precursor, N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide]. This is achieved by the nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine in the presence of triethylamine (Et3N) in dichloromethane (B109758) (CH2Cl2), resulting in a 61% yield. researchgate.net

The subsequent and final step is the conversion of the dichloro-precursor to the desired diazido-compound. This is accomplished by reacting N,N'-(1,2-phenylene)-bis[4-(chloromethyl)benzamide] with sodium azide (NaN3) in dimethyl sulfoxide (DMSO). mdpi.com The reaction mixture is heated to 100 °C for 24 hours to facilitate the double nucleophilic substitution. mdpi.com Following the reaction, the product is isolated through extraction and purified. mdpi.com

The successful synthesis of N,N'-(1,2-Phenylene)-bis[this compound] was confirmed through comprehensive characterization techniques, including FT-IR, 1H NMR, 13C NMR, and EI-MS, along with elemental analysis and melting point determination. mdpi.comcsic.es

Reaction Scheme for the Synthesis of N,N'-(1,2-Phenylene)-bis[this compound]

| Precursor | Reagents | Conditions | Product |

|---|

Radiosynthetic Routes for Azidomethyl-Bearing Aromatic Systems

The development of radiosynthetic routes for aromatic systems bearing the azidomethyl group is crucial for their application in positron emission tomography (PET) imaging. These ¹⁸F-labeled compounds serve as valuable "click synthons" for labeling biomolecules. nih.gov

A significant advancement in this area involves the single-step radiosynthesis of azidomethyl-bearing [¹⁸F]fluoroarenes from diaryliodonium salt precursors. nih.gov This method offers a more practical alternative to previous multi-step procedures. nih.gov

For instance, the radiosynthesis of [¹⁸F]1-(azidomethyl)-4-fluorobenzene has been achieved using this approach. The precursor, 4-(azidomethyl)phenyliodonium tosylate, is synthesized and then subjected to radiofluorination with no-carrier-added [¹⁸F]fluoride ion. nih.gov This reaction can be performed rapidly in a microfluidic apparatus. nih.gov Notably, the radiosynthesis of related synthons has been shown to be effective even under 'wet conditions', which eliminates the need to dry the cyclotron-produced [¹⁸F]fluoride ion and enhances the practicality of the method. nih.gov

The reaction of diaryliodonium salts bearing an azidomethyl group on one aryl ring and a 4-methoxyphenyl (B3050149) group on the other with [¹⁸F]fluoride ion can produce useful click labeling synthons in good radiochemical yields (RCYs). nih.gov For example, the radiosynthesis of ¹⁸F-fluorobenzenes has yielded RCYs of about 40%. nih.gov

Data from Radiofluorination of Diaryliodonium Salts

| Substrate | Conditions (Temperature, Time) | Product | Radiochemical Yield (RCY) [%] |

|---|---|---|---|

| 4-(Azidomethyl)phenyliodonium tosylate | 200 °C, 188 s | [¹⁸F]1-(azidomethyl)-4-fluorobenzene | 17 |

| Isomeric Precursor 8 | 200 °C, 188 s | [¹⁸F]1-(azidomethyl)-2-fluorobenzene | 46 |

Reactivity and Transformative Potential of 4 Azidomethyl Benzamide in Chemical Reactions

Click Chemistry as a Central Reaction Platform

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, serves as the primary platform for the application of 4-(Azidomethyl)benzamide. wikipedia.org The azide (B81097) functional group is a key participant in one of the most prominent click reactions: the azide-alkyne cycloaddition. This reaction comes in two main variants, the copper(I)-catalyzed version (CuAAC) and the strain-promoted, copper-free version (SPAAC), both of which are readily accessible using this compound. wikipedia.orgnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an azide with a terminal alkyne. nih.govsci-hub.se This reaction proceeds under mild conditions, often in aqueous solvents, and exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govnih.gov This high degree of control and reliability has established CuAAC as a cornerstone of synthetic chemistry. researchgate.net

In the context of CuAAC, this compound serves as the azide component, reacting with a diverse array of terminal alkynes to yield stable 1-(4-carbamoylbenzyl)-1H-1,2,3-triazole derivatives. This transformation is fundamental for linking the benzamide (B126) moiety to other molecules, including biomolecules, polymers, or fluorescent tags. The reaction is characterized by its high efficiency and the formation of a single, stable triazole product. peerj.comfrontiersin.orgnih.gov A general procedure involves stirring the alkyne and this compound in the presence of a copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) in a suitable solvent system such as a THF/water mixture. peerj.comacs.org

The resulting triazole ring is not merely a linker; it is an aromatic, stable heterocycle that can participate in hydrogen bonding and dipole-dipole interactions, often contributing to the biological activity or material properties of the final product. researchgate.net

The efficiency of the CuAAC reaction is critically dependent on the copper(I) catalyst. acs.org However, Cu(I) can be unstable in solution, prone to oxidation and disproportionation. To mitigate these issues and enhance catalytic activity, various ligand systems have been developed. nih.gov These ligands stabilize the Cu(I) oxidation state, increase its solubility, and accelerate the reaction rate, allowing for lower catalyst loadings and faster conversions, which is particularly important in sensitive biological applications. sci-hub.sebeilstein-journals.org

N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for copper, forming robust [(NHC)CuX] complexes that exhibit remarkable catalytic activity even at very low loadings. nih.gov Polynuclear NHC-copper complexes, for instance, have been shown to catalyze the cycloaddition of benzyl (B1604629) azide and phenylacetylene (B144264) quantitatively in minutes under neat conditions. csic.esacs.org Another important class of ligands is the tris(triazolyl)methane family, such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and its water-soluble derivatives. sci-hub.sebeilstein-journals.org These ligands protect the Cu(I) ion from oxidation while promoting the catalytic cycle. beilstein-journals.org Phosphorus-based ligands, including phosphoramidites, have also been employed to accelerate CuAAC reactions in aqueous media. beilstein-journals.org

| Catalyst System (Model Reaction: Benzyl Azide + Phenylacetylene) | Ligand Type | Key Advantages | Reference |

|---|---|---|---|

| CuSO₄/Sodium Ascorbate | None (in situ reduction) | Classic, simple, and cost-effective system. | researchgate.net |

| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | N-Heterocyclic Carbene (NHC) | High activity at very low catalyst loadings (0.5 mol%), rapid reaction times (minutes), works under neat conditions. | csic.esacs.org |

| Cu(I) with Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Tris(triazolyl)methane | Stabilizes Cu(I) in aqueous solutions, prevents oxidation, widely used in bioconjugation. | beilstein-journals.org |

| CuSO₄/Ascorbate with Monodentate Phosphoramidite Ligand (MonoPhos) | Phosphoramidite | Accelerates reaction in aqueous media (e.g., DMSO/H₂O), achieving high yields in a few hours. | beilstein-journals.org |

| CuI/(DHQD)₂PHAL | Chiral Amine (Cinchona alkaloid derivative) | Effective in pure water, providing excellent yields. | mdpi.com |

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govnobelprize.org This reaction relies on the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst. nih.gov For this compound, SPAAC offers a bioorthogonal pathway for conjugation in living systems. nih.gov

The success of SPAAC hinges on the design of the strained alkyne partner. The ideal cyclooctyne must strike a delicate balance between high reactivity (driven by ring strain) and sufficient stability to avoid unwanted side reactions. magtech.com.cnrsc.org The first-generation cyclooctyne (OCT) reacted too slowly for many biological applications. acs.org This led to the development of a range of more reactive derivatives.

Key developments include the fusion of benzene (B151609) rings to the cyclooctyne core, as seen in dibenzocyclooctynes (DIBO, DBCO), and the strategic placement of electron-withdrawing fluorine atoms, as in monofluorocyclooctyne (MOFO) and difluorocyclooctyne (DIFO). acs.orgnih.govbiochempeg.com These modifications enhance the reactivity of the alkyne towards azides. Other innovative structures include biarylazacyclooctynones (BARAC) and cyclononynes, which offer alternative reactivity and stability profiles. magtech.com.cnacs.org Research has also explored even more complex structures like cycloparaphenylenes containing an alkyne, demonstrating that reactivity can be finely tuned through synthetic design. nih.gov

| Strained Alkyne | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| Cyclooctyne | OCT | The original, simplest strained alkyne for SPAAC. | acs.org |

| Monofluorinated Cyclooctyne | MOFO | Propargylic fluorine atom increases reactivity over OCT. | rsc.orgacs.org |

| Difluorinated Cyclooctyne | DIFO | Two propargylic fluorine atoms provide a significant rate enhancement. | acs.org |

| Dibenzocyclooctynol | DIBO | Fused benzene rings provide strain; hydroxyl group offers a handle for further functionalization. | nih.gov |

| sym-Dibenzo-1,5-cyclooctadiene-3,7-diyne | - | A highly strained diyne capable of undergoing a double-click reaction with two azide molecules. | rsc.org |

| Biarylazacyclooctynone | BARAC | Exhibits one of the highest reaction rates for SPAAC. | acs.org |

| Benzocyclononyne | - | More stable than cyclooctynes, offering good reactivity with minimal side reactions. | magtech.com.cn |

The kinetics of SPAAC are a critical parameter, typically quantified by second-order rate constants (k₂). nih.gov Benzyl azide is the standard benchmark azide used to compare the reactivity of new strained alkynes, and its kinetic behavior serves as an excellent proxy for that of this compound. acs.orgthieme-connect.de Studies have shown a vast range of reactivity, with rate constants spanning several orders of magnitude depending on the cyclooctyne structure. For example, DIFO reacts with benzyl azide over 30 times faster than the parent cyclooctyne, OCT. acs.org The most reactive cyclooctynes, such as those with optimized strain and electronic properties, can achieve rates approaching or even exceeding those of CuAAC, making them highly effective for in vivo applications. magtech.com.cn

Unlike the highly regioselective CuAAC, the concerted mechanism of SPAAC typically results in a mixture of two regioisomeric triazole products (1,4- and 1,5-disubstituted), although this is often not a concern when the triazole is used simply as a stable linker. nih.gov The reaction environment can also influence kinetics; for instance, performing SPAAC in complex media like human plasma has been shown to accelerate reaction rates significantly compared to simple organic solvents. rsc.org

| Cyclooctyne Reactant | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Solvent | Reference |

|---|---|---|---|

| Cyclooctyne (OCT) | 2.4 x 10⁻³ | CD₃CN | acs.org |

| Monofluorinated Cyclooctyne (MOFO) | 4.3 x 10⁻³ | CD₃CN | acs.org |

| Difluorinated Cyclooctyne (DIFO) | 7.6 x 10⁻² | CD₃CN | acs.org |

| m[9+1]Cycloparaphenylene Alkyne | 9.6 x 10⁻³ | DMSO-d₆ | nih.gov |

| Biarylazacyclooctynone (BARAC) | 0.9 | Acetonitrile | acs.org |

Development of Complementary Alkyne Partners

Staudinger Ligation and its Mechanistic Nuances

The Staudinger ligation is a highly selective and bioorthogonal reaction that forms a stable amide bond between a phosphine (B1218219) and an azide. nih.gov This reaction is a modification of the classic Staudinger reduction. wikipedia.org In the context of this compound, the ligation would typically involve a reaction with a specifically designed triarylphosphine bearing an ortho-ester group, which acts as an electrophilic trap.

The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen (Nγ) of the azido (B1232118) group of this compound. wikipedia.orgysu.am This initial step, which is often rate-determining, forms a linear phosphazide (B1677712) intermediate. ysu.amnih.gov The phosphazide is unstable and readily undergoes an intramolecular four-membered ring cyclization, followed by a retro-[2+2] cycloaddition to extrude molecular nitrogen (N₂), a thermodynamically favorable process. nih.gov This results in the formation of a highly reactive intermediate known as an aza-ylide or iminophosphorane. ysu.amorganic-chemistry.org

In the classic Staudinger reduction, this iminophosphorane is simply hydrolyzed by water to yield the corresponding primary amine (4-(aminomethyl)benzamide) and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org However, in the Staudinger ligation, the proximate ester on the phosphine reagent intercepts the aza-ylide. nih.gov The aza-ylide's nitrogen atom attacks the ester's carbonyl group in an intramolecular fashion, leading to a new amide bond and the formation of a stable, ligated product, along with the phosphine oxide. catalysis.blog The high chemoselectivity of this reaction allows it to be performed in complex biological environments without interfering with native functional groups like amines, carboxylic acids, or thiols. thermofisher.com

Table 1: Mechanistic Steps of the Staudinger Ligation

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| 1 | This compound + Triarylphosphine | Phosphazide | Nucleophilic attack of phosphine on azide. ysu.am |

| 2 | Phosphazide | Aza-ylide + N₂ | Extrusion of dinitrogen gas. nih.gov |

| 3 | Aza-ylide (with ortho-ester trap) | Amide-linked product + Phosphine oxide | Intramolecular acyl transfer. |

Alternative Reactivity Pathways of the Azido Group

Beyond the Staudinger reaction, the azido group of this compound can undergo several other important transformations.

The conversion of the azido group to a primary amine is a fundamental transformation, effectively using the azide as a stable and less reactive precursor to the more nucleophilic amine. masterorganicchemistry.com This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. thieme-connect.de

Treating this compound with hydrogen gas (H₂) in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), cleanly reduces the azide to 4-(aminomethyl)benzamide (B1271630), releasing nitrogen gas as the only byproduct. masterorganicchemistry.comthieme-connect.de This method is generally mild and chemoselective, leaving other functional groups like the benzamide intact. tandfonline.com Other reducing systems, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts like NiCl₂ or CoCl₂, can also effect this transformation. masterorganicchemistry.comoup.comresearchgate.net The choice of reagent can be critical when other reducible functional groups are present in the molecule. oup.com

Table 2: Selected Reagents for the Reduction of Azides to Amines

| Reagent/System | Conditions | Selectivity | Reference |

|---|---|---|---|

| H₂ / Pd-C | Ethanol, Room Temperature | High, compatible with amides, esters. | masterorganicchemistry.comthieme-connect.de |

| LiAlH₄ | THF, 0°C to Room Temperature | Strong, will also reduce amides and esters. | masterorganicchemistry.comoup.com |

| NaBH₄ / CoCl₂ | Methanol, Room Temperature | Good, generally chemoselective for azides. | ugent.be |

| Triphenylphosphine / H₂O | THF/Water | Staudinger Reduction, very mild and selective. | organic-chemistry.org |

Upon heating (thermolysis) or irradiation with UV light (photolysis), organic azides like this compound can extrude dinitrogen to generate a highly reactive and electron-deficient species called a nitrene. diva-portal.orgmdpi.com The resulting 4-(benzamidomethyl)phenylnitrene is a transient intermediate that can undergo a variety of rapid subsequent reactions.

The primary reaction pathways for such nitrenes include intramolecular C-H insertion, where the nitrene inserts into a nearby carbon-hydrogen bond to form a new cyclic structure. diva-portal.orgworktribe.com For benzylic azides, rearrangement reactions are also common. researchgate.net For instance, triplet benzyl nitrene, formed via sensitized photolysis, can abstract hydrogen atoms from the solvent or undergo rearrangement. researchgate.net The specific products formed are highly dependent on the reaction conditions, including the solvent, temperature, and the electronic state (singlet or triplet) of the nitrene. researchgate.netcdnsciencepub.com These reactions are powerful tools for synthesizing complex nitrogen-containing heterocyclic compounds. rsc.org

Reductive Transformations to Amino Functions

Cycloaddition Reactions Beyond Alkynes for Heterocycle Formation (e.g., Tetrazoles)

While the [3+2] cycloaddition of azides with alkynes (the "click" reaction) is exceptionally well-known, the azide group of this compound can also participate in cycloadditions with other multiply-bonded species. A prominent example is the reaction with nitriles to form tetrazoles. researchgate.netthieme-connect.com

The [3+2] cycloaddition between an organic azide and a nitrile is a well-established method for synthesizing 5-substituted-1H-tetrazoles. thieme-connect.comnih.gov This transformation often requires a catalyst to proceed at a reasonable rate, as the reaction can be slow otherwise. sci-hub.box Lewis acids, such as zinc(II) or copper(II) salts, are commonly employed to activate the nitrile component toward nucleophilic attack by the azide. organic-chemistry.orgnih.govacs.org The reaction involves the coordination of the metal to the nitrile, increasing its electrophilicity and facilitating the cycloaddition. nih.gov Various organocatalysts have also been developed to promote this reaction under milder, neutral conditions. organic-chemistry.orgthieme-connect.com This pathway allows for the direct conversion of the azidomethyl group into a tetrazole-containing moiety, which is a valuable functional group in medicinal chemistry, often serving as a bioisostere for a carboxylic acid. sci-hub.box

Advanced Research Applications of 4 Azidomethyl Benzamide in Interdisciplinary Sciences

Applications in Chemical Biology and Bioconjugation

Bioconjugation, the process of linking molecules to biomolecules, is a cornerstone of chemical biology. 4-(Azidomethyl)benzamide and its derivatives serve as key reagents in this field, enabling the precise modification of complex biological structures. mdpi.com The azide (B81097) functional group is notable for its stability in biological media and its specific reactivity with alkyne partners, ensuring that labeling occurs only where intended without cross-reactivity with other biological functional groups. d-nb.info This bio-orthogonality is crucial for applications ranging from tracking biomolecules in living cells to constructing novel therapeutic agents. d-nb.info

The ability to attach probes, tags, or other functional molecules to specific sites on biomolecules is essential for studying their function and dynamics. nih.govrsc.org The click chemistry-readiness of the azidomethyl group provides a powerful method for achieving such site-specific labeling. medchemexpress.com

Covalent labeling provides a stable and versatile method for studying the function of nucleic acids like DNA and RNA. nih.govrsc.org Azide-modified nucleosides are crucial building blocks for functionalizing oligonucleotides using click chemistry. d-nb.info These modified nucleosides can be incorporated into DNA or RNA strands during solid-phase synthesis or through enzymatic processes. d-nb.infonih.gov

Once an azide-functionalized nucleic acid is produced, it can be reacted with an alkyne-bearing molecule, such as a fluorescent dye or a biotin (B1667282) tag, for detection and analysis. A key advantage of this two-step approach is its versatility and the stability of the resulting triazole linkage. nih.gov For example, a derivative, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, has been successfully used to label double-stranded oligonucleotides (siRNA) for PET imaging, demonstrating the utility of the azidomethylaryl structure in nucleic acid research. nih.govnih.gov This method allows for the site-specific introduction of a label without significantly perturbing the nucleic acid structure. nih.gov

| Biomolecule | Azide Reagent Principle | Label/Tag | Application | Reference |

|---|---|---|---|---|

| siRNA (oligonucleotide) | Use of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene | Fluorine-18 | PET Imaging | nih.gov |

| RNA Transcripts | Incorporation of azide-linked unnatural bases | Alexa 488, Biotin | Site-specific labeling of long-chain RNAs | nih.gov |

| DNA/RNA | Post-synthetic labeling via click chemistry | Fluorescent Dyes | Studying nucleic acid function and dynamics | nih.gov |

The functionalization of proteins and peptides is critical for understanding their roles in cellular processes and for developing new therapeutics. bachem.com The azidomethyl group can be introduced into peptides or proteins, which can then be conjugated with various alkyne-modified molecules. A powerful strategy involves using azidomethyl-containing building blocks for radiolabeling peptides. bachem.com

A notable example is the use of 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene, a close structural analog of this compound, to label peptides for Positron Emission Tomography (PET) imaging. nih.gov In one study, an alkyne-modified [Leu⁵]enkephalin neuropeptide was reacted with this ¹⁸F-labeled azide, resulting in the desired radiolabeled peptide with a 95% yield in just 15 minutes at room temperature. nih.gov This highlights the efficiency and mild conditions of the click reaction, which are crucial for working with sensitive biomolecules. bachem.comnih.gov This approach has been applied to various peptides, demonstrating its broad utility in creating probes for molecular imaging. nih.govacs.org

| Peptide/Protein | Azide Reagent | Conjugation Reaction | Research Outcome | Reference |

|---|---|---|---|---|

| Alkyne-modified [Leu⁵]enkephalin | 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene | CuAAC | Successful ¹⁸F-radiolabeling for PET with 95% yield. | nih.gov |

| Alkyne-neuropeptide model | 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene | CuAAC | Achieved 90% yield for the ¹⁸F-radiolabeled peptide. | acs.org |

| Azide-modified α-MSH peptide | Azide-modified peptide | SPAAC | Conjugated to a DOTA-MOFO complex for radionuclide imaging. | bachem.com |

Lipids and carbohydrates are fundamental to cell structure, energy storage, and signaling. openaccessjournals.com Modifying these biomolecules with chemical reporters allows for their study within complex biological systems. The azide group is an ideal chemical handle for this purpose due to its bio-orthogonal reactivity. medchemexpress.com

Research has demonstrated the use of azido-functionalized building blocks in the synthesis and modification of carbohydrates. In one innovative approach, DNA-programmed lipid nanoreactors were used to synthesize carbohydrate mimetics. nih.gov This system utilized the strain-promoted azide-alkyne cycloaddition (SPAAC) to react azido-functionalized mono- and polysaccharides with a cyclooctyne-labeled fluorescent dye, all within the confined space of the nanoreactor. nih.gov This highlights the power of using azide-alkyne chemistry to construct complex carbohydrate structures for further study. nih.gov The general applicability of click chemistry extends to lipids, enabling their conjugation for various research purposes. medchemexpress.com

Metabolic labeling combined with click chemistry has emerged as a powerful strategy for imaging biomolecules in their native environment. This involves introducing a biomolecule precursor containing a bio-orthogonal handle, like an azide, which is then incorporated into cellular structures through metabolic pathways. These structures can then be visualized by reacting them with a complementary probe, such as an alkyne-functionalized fluorophore.

The azidomethylbenzoyl moiety is a key component in the synthesis of probes for cellular imaging, particularly for PET. nih.gov As previously mentioned, 1-(azidomethyl)-4-[¹⁸F]-fluorobenzene serves as a prosthetic group for introducing the positron-emitting isotope ¹⁸F onto biomolecules. nih.govacs.org The process involves a multi-step synthesis to create the ¹⁸F-labeled azide, which is then "clicked" onto an alkyne-functionalized target molecule, such as a peptide or oligonucleotide. nih.govacs.org The resulting radiolabeled probe can be used to image specific biological targets in vivo, such as tumor integrins or specific neuropeptide receptors. nih.gov The stability of the aromatic ¹⁸F-label and the efficiency of the click reaction make this a robust method for developing novel PET imaging agents. nih.govnih.gov

The ability to link different molecular entities together is fundamental to creating novel bioactive conjugates for targeted research and therapeutic development. mdpi.com this compound and related structures serve as versatile linkers or scaffolds for this purpose. mdpi.comsemanticscholar.org By using orthogonal click reactions, multiple components can be assembled onto a central scaffold to create molecules with tailored functions. nih.gov

In one application, an azide-substituted indole-2-carboxylic acid was synthesized using a Suzuki-Miyaura coupling with 4-(azidomethyl)benzeneboronic acid pinacol (B44631) ester. researchgate.net This azide-functionalized molecule was a key building block in the creation of carbapenem/metallo-β-lactamase inhibitor conjugates, designed to combat antibiotic resistance. researchgate.net In another area, novel benzamide-type ligands for the Cereblon (CRBN) protein were developed. acs.org These ligands are used in the design of Proteolysis-targeting chimeras (PROTACs), which are bioactive conjugates designed to induce the degradation of specific target proteins. acs.org These examples show how the azidomethyl group is integral to synthesizing complex, multifunctional molecules for advanced biomedical research. researchgate.netacs.org

Proteins, Peptides, and Amino Acid Derivatives

Metabolic Engineering and Cellular Imaging Probes

Contribution to Medicinal Chemistry Research

In medicinal chemistry, the quest for novel therapeutic agents often relies on the ability to synthesize diverse collections of molecules, known as compound libraries, and to strategically link different chemical moieties to create highly specific and potent drugs. This compound serves as a pivotal component in both of these endeavors.

Utilization as a Core Building Block for Compound Libraries

The structure of this compound is ideally suited for generating libraries of compounds for high-throughput screening. The azide group is a key functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.net This allows for the efficient combination of this compound with a wide array of other molecular fragments, accelerating the discovery of new drug leads. researchgate.net

Research has demonstrated the utility of this compound derivatives as precursors for the synthesis of 3,1,5-benzoxadiazepines. Specifically, the related compound N,N'-(1,2-phenylene)-bis[this compound] has been synthesized and identified as a versatile building block for creating libraries of these heterocyclic compounds. researchgate.net The synthesis involves a double nucleophilic substitution of a dihalogen precursor with sodium azide. researchgate.net 3,1,5-Benzoxadiazepines are recognized for their potential biological activities, making them attractive targets for new drug discovery programs. researchgate.net

The azidomethyl group is a versatile functional handle for constructing a variety of heterocyclic systems beyond benzoxadiazepines. The Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a 1,2,3-triazole ring is a cornerstone of click chemistry. researchgate.net This reaction is highly efficient and creates a stable, aromatic triazole ring that can act as a linker or a pharmacologically important part of a larger molecule. researchgate.net

This methodology allows for the rapid construction of large compound libraries with diverse functionalities. researchgate.net For instance, research on trypanocidal agents has utilized a related building block, 4-(4-(azidomethyl)benzyl)morpholine, in a base-promoted cyclization to create substituted 5-amino-1,2,3-triazole-4-carboxamides. mdpi.comnih.gov This highlights the utility of the azidomethyl-aryl structure, shared by this compound, in the synthesis of complex, biologically relevant heterocycles. mdpi.comnih.gov The synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazolothiadiazines, often involves multi-step processes where azide intermediates can play a crucial role. unipv.itnih.gov

Precursors for 3,1,5-Benzoxadiazepines

Design of Molecular Linkers in Pharmacologically Active Compounds

A key strategy in modern drug design is the use of molecular linkers to connect different pharmacophores, optimizing their spatial arrangement and interaction with biological targets. The this compound scaffold is an excellent precursor for the 4-(aminomethyl)benzamide (B1271630) linker, which has been successfully incorporated into potent inhibitors of various diseases. The conversion of the azidomethyl group to an aminomethyl group is typically achieved through a straightforward reduction, such as a Staudinger reaction or catalytic hydrogenation.

In the field of oncology, researchers have designed and synthesized novel tyrosine kinase inhibitors (TKIs) by employing a flexible 4-(aminomethyl)benzamide fragment as a linker. nih.govresearchgate.netacs.org This specific linker was chosen to avoid steric clashes with key amino acid residues in the active site of mutant kinases, such as T315I Bcr-Abl, a common source of resistance to TKI therapies like imatinib. nih.govresearchgate.net

Molecular modeling studies have shown that the 4-(aminomethyl)benzamide linker provides a favorable geometry, allowing the inhibitor to bind effectively to the active site of the resistant kinase. nih.govresearchgate.net A number of compounds incorporating this linker have demonstrated potent inhibitory activity against several receptor tyrosine kinases, including EGFR, KDR, and PDGFRa. nih.govresearchgate.net For example, analogues with a (trifluoromethyl)benzene ring attached to this linker framework proved to be highly potent against EGFR, with inhibition percentages exceeding 90% at a 10 nM concentration. nih.govresearchgate.netacs.org

| Compound | Target Kinase | Inhibition at 10 nM (%) | Reference |

|---|---|---|---|

| Analogue 11 | EGFR | 91% | nih.govresearchgate.net |

| Analogue 13 | EGFR | 92% | nih.govresearchgate.net |

| Analogue 18 | PDGFRa | 67% | researchgate.net |

| Analogue 20 | PDGFRa | 77% | researchgate.net |

A significant breakthrough in the fight against deadly filoviruses, such as Ebola (EBOV) and Marburg (MARV), has been the discovery of small molecule entry inhibitors based on the 4-(aminomethyl)benzamide scaffold. These compounds function by blocking the virus's ability to enter host cells, a critical step in the infection cycle.

High-throughput screening of chemical libraries identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of both EBOV and MARV entry. Subsequent structural optimization led to the development of compounds with superior potency against infectious Ebola and Marburg viruses. The 4-(aminomethyl)benzamide core acts as a central linker, connecting different chemical groups that are crucial for the antiviral activity. The use of this compound as a precursor allows for the strategic and safe introduction of the key aminomethyl linker during synthesis.

| Virus | Compound Example | Potency (EC50) | Reference |

|---|---|---|---|

| Ebola (EBOV) | CBS1118 | < 10 µM | |

| Marburg (MARV) | CBS1118 | < 10 µM | |

| Ebola (Mayinga) | Compound 32 | Superior Inhibitor | |

| Marburg (Angola) | Compound 35 | Superior Inhibitor |

Scaffolds for Anti-HIV Agents (e.g., HIV Protease Inhibitors)

The benzamide (B126) structural motif is a recognized pharmacophore in the design of various therapeutic agents, including inhibitors of HIV protease. nih.gov HIV protease is a critical enzyme for the replication of the HIV virus, and its inhibition is a key strategy in anti-HIV therapy. nih.gov The development of potent and specific HIV protease inhibitors has been a significant focus of medicinal chemistry. researchgate.net

While direct studies on this compound as an HIV protease inhibitor are not extensively documented in the provided search results, its structural components are relevant to this area of research. Benzamide derivatives have been synthesized and evaluated for their HIV protease inhibitory and antiviral activities. nih.gov For instance, a series of N,N'-disubstituted cyclic urea (B33335) 3-benzamides demonstrated potent inhibition of HIV protease. nih.gov The azide group in this compound offers a versatile handle for "click chemistry" reactions, a powerful tool for conjugating the benzamide scaffold to other molecular fragments to create diverse libraries of compounds for screening as potential HIV protease inhibitors. This approach allows for the rapid synthesis of complex molecules that can be optimized for binding to the active site of the enzyme.

The development of second-generation protease inhibitors, such as darunavir, which contains a sulfonamide moiety and a hydroxyethylamine group, highlights the importance of specific structural features for potent activity and overcoming drug resistance. researchgate.net The modular nature of synthesizing compounds from this compound could facilitate the incorporation of such critical pharmacophoric elements.

Exploration in Anticancer and Antimicrobial Compound Development

The benzamide scaffold is a prominent feature in a multitude of compounds exhibiting anticancer and antimicrobial properties. nih.govnih.govnanobioletters.com Researchers have actively explored the synthesis and biological evaluation of various benzamide derivatives against different cancer cell lines and microbial strains. nih.govnih.gov

In the realm of anticancer research, benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. nih.gov For example, a study on anacardic acid-based benzamides demonstrated their inhibitory activity against human liver cancer cells (HepG2). sciencerepository.org While specific studies focusing solely on this compound's anticancer activity are not detailed, its potential as a precursor for such compounds is clear. The azide group can be readily converted to other functionalities or used in cycloaddition reactions to generate diverse molecular architectures for structure-activity relationship (SAR) studies.

Similarly, in the field of antimicrobial research, benzamide derivatives have shown significant activity against a range of bacteria and fungi. nih.govnanobioletters.comnih.gov For instance, a series of 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides were synthesized and found to exhibit potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study reported the synthesis of coumarin-6-sulfonamides containing a 4-azidomethyl group, which displayed in vitro antibacterial and antifungal activities. nih.gov These findings underscore the potential of incorporating the azidomethylbenzamide moiety into novel antimicrobial drug candidates.

| Compound Class | Biological Activity | Mechanism/Target | Example Organisms/Cell Lines |

| Benzamide Derivatives | Anticancer | Induction of apoptosis, ROS generation, mitochondrial dysfunction | Human liver cancer cells (HepG2), various cancer cell lines |

| Coumarin-6-sulfonamides with 4-azidomethyl group | Antimicrobial | Not specified in abstract | Bacteria and fungi |

| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides | Antibacterial | Not specified in abstract | Staphylococcus aureus, MRSA, Enterococcus faecalis, Escherichia coli |

Relevance in Neurodegenerative Disorder Research through Structural Motif Generation

The progressive accumulation of misfolded protein aggregates is a hallmark of many neurodegenerative diseases. nih.gov The development of small molecules that can interfere with this process or modulate related cellular pathways is an active area of research. While direct applications of this compound in this field are not explicitly detailed, its utility in generating diverse structural motifs makes it a relevant tool. The azide group allows for the facile introduction of various substituents through click chemistry, enabling the synthesis of compound libraries for screening in neurodegenerative disease models. The benzamide core itself is present in molecules being investigated for neurological and neurodegenerative disorders. googleapis.comgccpo.org

Innovations in Materials Science and Polymer Chemistry

The unique chemical properties of this compound, particularly the presence of the reactive azide group, make it a valuable component in the synthesis and modification of polymeric materials. mdpi.com

Application as Cross-linking Agents for Polymeric Systems

Cross-linking is a fundamental process in polymer chemistry that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional network. This process significantly enhances the mechanical properties, thermal stability, and solvent resistance of polymers. Organic azides are recognized as effective cross-linking agents. nih.gov Upon thermal or photochemical activation, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate, which can then insert into C-H bonds or add to double bonds of adjacent polymer chains, thereby forming cross-links. nih.gov

While direct examples of this compound as a cross-linker were not found in the search results, the broader class of organic azides is widely used for this purpose. nih.gov Its bifunctional nature, with the azide for cross-linking and the benzamide for potential hydrogen bonding interactions, could offer unique properties to the resulting cross-linked materials.

Monomers for the Synthesis of Functional Polymers and Copolymers

Functional polymers, which possess specific reactive groups, are of great interest for a wide range of applications. specificpolymers.com this compound can serve as a monomer in polymerization reactions to introduce both the benzamide and the azide functionalities into the polymer backbone or as side chains. The azide group acts as a versatile handle for post-polymerization modification via click chemistry, allowing for the attachment of various molecules, such as fluorescent dyes, bioactive compounds, or other polymers.

For instance, the copolymerization of an azido-containing monomer, 1-(azidomethyl)-4-vinylbenzene, with other monomers has been explored. nih.gov Although direct polymerization of this monomer at elevated temperatures can lead to cross-linking due to nitrene formation, controlled polymerization techniques can be employed to produce well-defined azido-functionalized polymers. nih.gov These polymers can then be further modified. The synthesis of AB2 monomers containing azide and acetylene (B1199291) functions for the production of hyperbranched polymers has also been investigated. cas.cz

Fabrication of Responsive Nanomaterials and Nanogels

Nanogels are cross-linked polymer networks at the nanoscale that can absorb large amounts of water and respond to external stimuli such as pH, temperature, or redox potential. nih.govmdpi.com These "smart" materials are extensively studied for applications in drug delivery and diagnostics. mdpi.comresearchgate.net The functional groups within the nanogel structure dictate their responsiveness.

Computational and Theoretical Investigations of 4 Azidomethyl Benzamide Systems

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

DFT calculations are employed to understand the electronic landscape of 4-(Azidomethyl)benzamide. The distribution of electrons within the molecule is key to predicting its chemical reactivity. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) reveals sites susceptible to electrophilic and nucleophilic attack, respectively banglajol.info. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity researchgate.net.

The molecular electrostatic potential (MEP) surface map further elucidates reactive sites by visualizing the charge distribution. For benzamide (B126) derivatives, the MEP map typically shows negative potential (red and yellow regions) around the carbonyl oxygen and the azide (B81097) group, indicating these are prime sites for electrophilic attack. Positive potential (blue regions) is generally found around the amide and aromatic hydrogens, suggesting susceptibility to nucleophilic attack banglajol.inforesearchgate.net.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.1 eV |

Note: These values are representative and derived from typical DFT calculations (e.g., B3LYP/6-31G) for similar aromatic azido (B1232118) compounds.*

The three-dimensional structure of this compound is determined through geometry optimization using DFT methods rsc.org. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. The conformational landscape can be explored by rotating the bonds, particularly the C-C bond connecting the azidomethyl group to the benzene (B151609) ring and the C-N bond of the amide group. The azidomethyl group itself introduces conformational possibilities that can be investigated to identify different stable isomers and the energy barriers between them researchgate.net.

Table 2: Key Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C=O Bond Length | 1.24 |

| C-N (amide) Bond Length | 1.36 |

| N=N=N (azide) Angle | ~170 |

Note: These values are illustrative and based on DFT optimizations of related structures.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are particularly common. The vibrational frequencies in the IR spectrum can be calculated and scaled to match experimental findings, aiding in the assignment of spectral bands to specific molecular vibrations ias.ac.in. For instance, the characteristic azide stretch is a prominent feature. Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to help interpret experimental NMR spectra rsc.org.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| Azide (N₃) Asymmetric Stretch (IR) | ~2100 cm⁻¹ | ~2108 cm⁻¹ rsc.org |

| Carbonyl (C=O) Stretch (IR) | ~1680 cm⁻¹ | ~1660 cm⁻¹ (in KBr) |

| -CH₂- Protons (¹H NMR) | ~4.4 ppm | ~4.80 ppm rsc.org |

Note: Predicted values are typical for DFT calculations and may vary with the level of theory and basis set used. Experimental values are cited where available.

Geometry Optimization and Conformational Landscape Exploration

Molecular Dynamics Simulations for Conformational Dynamics

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of this compound rsc.org. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves and changes conformation over time. This is particularly useful for understanding the flexibility of the azidomethyl group and the dynamics of its interaction with its environment, such as a solvent or a biological receptor researchgate.net.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms at the molecular level sumitomo-chem.co.jp. For this compound, this includes studying reactions involving the azide group, such as cycloadditions (e.g., "click" chemistry) or its reduction. DFT calculations can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates rsc.org. This allows for the determination of activation energies, which are crucial for understanding reaction rates and pathways libretexts.org. For example, the mechanism of the intramolecular aza-Wittig reaction, which has been studied for related N-[2-(azidomethyl)phenyl]benzamides, can be computationally explored to understand the formation of cyclic products researchgate.net.

Modeling of Intermolecular Interactions and Adsorption Phenomena

The way this compound interacts with other molecules or surfaces is governed by intermolecular forces. Computational models can quantify these interactions, which include hydrogen bonding (involving the amide group), π-π stacking (between benzene rings), and dipole-dipole interactions scholaris.ca. Such studies are relevant for understanding the crystal packing of the compound or its potential to bind to surfaces or other molecules. For instance, studies on the adsorption of benzamide derivatives on metal surfaces to act as corrosion inhibitors have utilized DFT and MD simulations to analyze the interaction energies and adsorption configurations acs.org.

Analytical and Spectroscopic Methodologies for Characterization in 4 Azidomethyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-(Azidomethyl)benzamide by providing information on the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy identifies the different types of protons in the molecule and their neighboring atoms. In derivatives containing the this compound moiety, the aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shifts for these protons are generally found in the downfield region, between 7.3 and 8.1 ppm. mdpi.com The methylene (B1212753) protons (CH₂) of the azidomethyl group are observed as a singlet, with a chemical shift typically around 4.5 ppm. rsc.org The protons of the primary amide group (-CONH₂) are expected to appear as a broad singlet, though their chemical shift can be variable and they may exchange with deuterium (B1214612) in solvents like D₂O.

Table 1: Representative ¹H NMR Spectral Data for the this compound Moiety

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (2H) | ~7.8-8.0 | Doublet | ~8.3 |

| Aromatic (2H) | ~7.4-7.5 | Doublet | ~8.4 |

| Azidomethyl (-CH₂N₃) | ~4.5 | Singlet | N/A |

| Amide (-CONH₂) | Variable | Broad Singlet | N/A |

Note: Data is compiled from related structures containing the this compound core. mdpi.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. For the this compound structure, the carbonyl carbon of the amide group is typically observed at a downfield chemical shift, often around 166 ppm. mdpi.com The carbon atom of the azidomethyl group (-CH₂N₃) usually resonates at approximately 54 ppm. mdpi.com The aromatic carbons show a set of signals between 125 and 140 ppm, with the quaternary carbons (those attached to the carbonyl and azidomethyl groups) having distinct chemical shifts from the protonated aromatic carbons. mdpi.comrsc.org

Table 2: Representative ¹³C NMR Spectral Data for the this compound Moiety

| Carbon Atom | Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | ~166.0 |

| Quaternary Aromatic (C-CONH₂) | ~133.3 |

| Quaternary Aromatic (C-CH₂N₃) | ~139.7 |

| Aromatic (CH) | ~128.3 |

| Aromatic (CH) | ~128.2 |

| Azidomethyl (-CH₂N₃) | ~54.3 |

Note: Data is compiled from related structures containing the this compound core. mdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, several characteristic absorption bands confirm its structure. The most prominent is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) group (N₃), which appears around 2100 cm⁻¹. mdpi.comrsc.org The amide functional group gives rise to several distinct peaks: the N-H stretching vibration appears as a broad band in the region of 3100-3300 cm⁻¹, the C=O stretching (Amide I band) is observed as a strong absorption around 1640-1660 cm⁻¹, and the N-H bending (Amide II band) is found near 1500-1550 cm⁻¹. mdpi.comrsc.org

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibration Type | Frequency (ν_max) cm⁻¹ |

|---|---|---|

| Amide (N-H) | Stretching | ~3225 |

| Azide (N₃) | Asymmetric Stretching | ~2086-2106 |

| Amide (C=O) | Stretching (Amide I) | ~1646-1661 |

| Amide (N-H) | Bending (Amide II) | ~1505-1540 |

Note: Data is compiled from related structures containing the key functional groups. mdpi.comrsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that often results in significant fragmentation of the analyte molecule. While specific EI-MS data for this compound is not widely published, analysis of related structures suggests likely fragmentation pathways. rsc.org The molecular ion peak (M⁺) would be expected, but fragmentation could involve the loss of the azide radical (•N₃) or dinitrogen (N₂), leading to prominent fragment ions. Cleavage of the benzamide (B126) bond is also a probable fragmentation pathway, yielding ions corresponding to the benzoyl cation or related fragments. massbank.jp

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the compound. For derivatives of this compound, ESI-MS analysis has consistently shown the presence of the protonated molecular ion. mdpi.com For this compound (C₈H₈N₄O, Molecular Weight: 176.18 g/mol ), the expected [M+H]⁺ ion would have an m/z value of approximately 177.08.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation and confirmation of novel compounds such as this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision, typically to four or five decimal places. This level of accuracy allows for the determination of the elemental composition of an ion, as there is only one unique combination of atoms that can correspond to a specific exact mass.

In the analysis of this compound, HRMS is employed to confirm the compound's molecular formula, C₈H₈N₄O. The instrument measures the mass-to-charge ratio (m/z) of the ionized molecule, and this experimental value is then compared to the theoretically calculated exact mass. A close match between the found and calculated masses, usually within a few parts per million (ppm), provides strong evidence for the correct structure and composition.

Common ionization techniques used in conjunction with HRMS for compounds like this compound include Electrospray Ionization (ESI), which is a soft ionization method that typically generates protonated molecules [M+H]⁺ or other adducts like sodium adducts [M+Na]⁺. For instance, in the analysis of the related compound N-(azido(phenyl)methyl)benzamide, ESI-HRMS was used to identify the sodium adduct [M+Na]⁺, with a calculated value of 275.0909 and a found value of 275.0912, confirming its molecular formula. rsc.org

The theoretical exact masses for various ionic species of this compound are presented below. Researchers would expect their experimental HRMS data to align closely with these values.

Interactive Data Table: Theoretical Exact Masses for this compound Ions

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₈H₈N₄O]⁺ | 176.0698 |

| [M+H]⁺ | [C₈H₉N₄O]⁺ | 177.0771 |

| [M+Na]⁺ | [C₈H₈N₄ONa]⁺ | 199.0590 |

| [M+K]⁺ | [C₈H₈N₄OK]⁺ | 215.0329 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial checkpoint to verify its empirical and molecular formula, thereby confirming its purity and identity.

The process involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the original percentage composition of C, H, and N in the sample is calculated.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula (C₈H₈N₄O). A strong correlation between the found and calculated values (typically within a ±0.4% margin) provides robust evidence of the compound's compositional integrity. For example, in the characterization of a related derivative, N,N'-(1,2-Phenylene)-bis[this compound], the found elemental composition (C, 62.09%; H, 4.69%; N, 26.89%) closely matched the calculated values (C, 61.96%; H, 4.25%; N, 26.28%), supporting its structural identification. mdpi.com

Interactive Data Table: Elemental Composition of this compound (C₈H₈N₄O)

| Element | Atomic Mass | Moles in Compound | Mass in Compound | Theoretical Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 54.54 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.58 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 31.81 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.08 |

| Total | 176.179 | 100.00 |

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound, both during its synthesis and in the final product. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring reaction progress and evaluating the purity of a sample. rsc.orgnih.gov For this compound, a TLC plate coated with silica (B1680970) gel (a polar stationary phase) is typically used. The sample is spotted onto the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase.

The separation is visualized under UV light (often at 254 nm) or by using a chemical staining agent. A pure compound should ideally appear as a single, well-defined spot. The retention factor (Rƒ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For instance, in the analysis of the related compound N,N'-(1,2-phenylene)-bis[this compound], a solvent system of ethyl acetate (B1210297)/hexane (B92381) (1:1) yielded an Rƒ value of 0.44. mdpi.com The choice of solvent system is critical and is often optimized to achieve good separation; mixtures of hexane and ethyl acetate are common for compounds of this type. rsc.org

Interactive Data Table: Example TLC Analysis for Benzamide Derivatives

| Compound | Stationary Phase | Mobile Phase (v/v) | Rƒ Value |

| N,N'-(1,2-phenylene)-bis[this compound] | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | 0.44 mdpi.com |

| N-benzyl-4-(methylthio)benzamide | Silica Gel | Hexanes/Ethyl Acetate (2:1) | 0.37 rsc.org |

| This compound (Hypothetical) | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | To be determined experimentally |

While TLC is excellent for qualitative assessment, High-Performance Liquid Chromatography (HPLC) is often employed for quantitative purity analysis, providing higher resolution and sensitivity.

Q & A

Q. What are the common synthetic routes for preparing 4-(Azidomethyl)benzamide, and how can structural purity be confirmed?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-(bromomethyl)benzaldehyde (or analogous halides) can undergo azide substitution using NaN₃ in polar solvents like DMF or DMSO under controlled temperatures (40–60°C) . Post-synthesis, purification via column chromatography or recrystallization ensures removal of unreacted azide precursors. Structural confirmation requires ¹H/¹³C NMR to verify the azidomethyl (–CH₂N₃) and benzamide (–CONH₂) groups. Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 54.24%, H: 4.55%, N: 31.78% for C₈H₈N₄O), and melting points should match literature data .

Q. What safety precautions are critical when handling this compound due to its azide group?

Methodological Answer: Azides, including this compound, require stringent safety measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Disposal: Segregate azide-containing waste in designated containers and neutralize with sodium hypochlorite (bleach) before disposal to prevent explosive hazards .

- Toxicity Mitigation: Due to potential mutagenicity (e.g., azido impurities like AZBC or AZBA), monitor stability under light, heat, and humidity using HPLC or LC-MS to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer: SAR studies should focus on modifying the benzamide core and azidomethyl substituent:

- Core Modifications: Introduce electron-withdrawing/donating groups (e.g., –F, –OCH₃) at the benzamide para/meta positions to assess effects on target binding (e.g., PARP-1 or HDAC inhibition) .

- Azide Functionalization: Replace the azidomethyl group with alkyl/aryl azides or click chemistry handles (e.g., alkynes for Huisgen cycloaddition) to probe bioactivity .

- Biological Assays: Use in vitro enzyme inhibition assays (e.g., IC₅₀ determination) and cellular models (e.g., cancer cell lines) to correlate structural changes with potency .

Q. What analytical methodologies are recommended to assess the stability of this compound under various experimental conditions?

Methodological Answer:

Q. How do azido group-related impurities in this compound impact pharmacological studies, and what mitigation strategies exist?

Methodological Answer:

- Risk of Mutagenicity: Azido impurities (e.g., AZBC, AZBA) may form reactive intermediates during metabolic studies, necessitating genotoxicity assays (Ames test) .

- Mitigation: Optimize synthetic protocols to minimize residual azides. Use scavengers (e.g., triphenylphosphine) during purification to reduce azide content .

Q. How can computational methods be integrated into the design of this compound-based inhibitors?

Methodological Answer:

- Docking Studies: Use AutoDock or Schrödinger to model interactions between this compound derivatives and target proteins (e.g., PARP-1 or HDACs) .

- QSAR Modeling: Train models on datasets of benzamide analogs to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

Q. What are the key steps in confirming the novelty of a synthesized this compound derivative?

Methodological Answer:

- Database Screening: Use SciFinder or Reaxys to search for CAS numbers, spectral data, and synthetic routes of analogs. Cross-check melting points and NMR shifts with literature .

- Analytical Comparison: If the compound is known, confirm novelty via unique substituents (e.g., trifluoromethyl or pyridyl groups) and provide comparative HPLC/XRPD data .

Retrosynthesis Analysis